Halodrol

Anabolic-Androgenic Steroid Receptor Pharmacology Structure-Activity Relationship

Halodrol, systematically known as 4-chloro-17α-methyl-androsta-1,4-diene-3β,17β-diol or Chlorodehydromethylandrostenediol (CDMA), is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS). It is a derivative of 4-androstenediol, characterized by the presence of a 4-chloro substitution and a 1,4-diene structure, which differentiates it from its 4-ene analog, Chloromethylandrostenediol (CMA).

Molecular Formula C20H29ClO2
Molecular Weight 336.9 g/mol
CAS No. 1338221-84-3
Cat. No. B12782581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalodrol
CAS1338221-84-3
Molecular FormulaC20H29ClO2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl
InChIInChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1
InChIKeyZHWBNJVZZYSUJZ-HADYEQCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halodrol (CAS 1338221-84-3) Compound Profile for Scientific Procurement


Halodrol, systematically known as 4-chloro-17α-methyl-androsta-1,4-diene-3β,17β-diol or Chlorodehydromethylandrostenediol (CDMA), is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) [1]. It is a derivative of 4-androstenediol, characterized by the presence of a 4-chloro substitution and a 1,4-diene structure, which differentiates it from its 4-ene analog, Chloromethylandrostenediol (CMA) [1]. First identified in 2005 as a dietary supplement ingredient, Halodrol is now categorized as a Schedule III controlled substance and is primarily used as an analytical reference standard for forensic and anti-doping research [1].

Analytical reference standard for DHCMT biomarker detection in forensic and anti-doping workflows
Prohormone model compound with 1,4-diene structure for metabolism and SAR investigations
i
Schedule III controlled substance; verify institutional research authorization prior to procurement

Quantifiable Differentiation of Halodrol from Generic Analogs for Scientific Selection


Halodrol cannot be substituted with generic or closely related analogs like Chloromethylandrostenediol (CMA) or the active drug Oral Turinabol (DHCMT) without compromising specific research objectives. Unlike the 4-ene structure of CMA, Halodrol's 1,4-diene configuration directly dictates its metabolic fate and intrinsic receptor activity, resulting in a quantifiably different anabolic-to-androgenic profile (74:28 vs. testosterone's baseline of 100:100) [1][2]. Furthermore, its role as a prohormone to DHCMT with an estimated low conversion rate (approximately 5%) creates a unique pharmacological profile where the parent compound and its metabolite both contribute to the overall effect, a dynamic not replicated by DHCMT alone [3]. Selection of the correct compound is therefore critical for analytical method development, metabolism studies, and pharmacological investigations of structure-activity relationships.

Halodrol (CDMA)
CMA (4-ene)
1,4-diene vs. 4-ene structure alters metabolic fate; DHCMT pathway studies may not transfer directly
Halodrol (prohormone)
DHCMT (active metabolite)
Direct DHCMT bypasses prohormone activation; dual-action parent-plus-metabolite pharmacology is not replicated

Halodrol (1338221-84-3) Quantitative Differentiation Evidence for Procurement Decisions


Superior Anabolic-to-Androgenic Ratio vs. Testosterone Reference

Halodrol exhibits a significantly more favorable anabolic selectivity profile compared to the endogenous reference standard, testosterone. The anabolic-to-androgenic ratio for Halodrol is reported as 74:28, whereas testosterone is defined as 100:100, indicating a higher dissociation between muscle-building and androgenic effects [1][2]. This ratio, derived from classical tissue-growth assays, suggests that for a given level of androgenic stimulation, Halodrol provides a quantifiably greater anabolic response, making it a distinct research tool for investigating selective androgen receptor modulation.

Anabolic Selectivity Ratio
Reported
74:28 vs. testosterone 100:100
Reported selectivity profile context for receptor pharmacology studies
Derived from classical tissue-growth models; direct extrapolation to other systems requires review
Anabolic-Androgenic Steroid Receptor Pharmacology Structure-Activity Relationship

Structural Differentiation from Chloromethylandrostenediol (CMA) via 1,4-Diene System

Halodrol (CDMA) is structurally differentiated from its closest analog, Chloromethylandrostenediol (CMA, CAS 35937-40-7), by the presence of a 1,4-diene system in the A-ring, compared to CMA's single 4-ene [1][2]. This structural variation is critical as it directly influences the compound's metabolic pathway. Halodrol serves as a prohormone to the 1,4-diene-based Oral Turinabol (DHCMT), whereas CMA is a precursor to the 4-ene-based Clostebol, leading to distinct active metabolites with different biological activities and analytical detection requirements [2][3].

A-ring Differentiation
Class-level
1,4-diene vs. CMA 4-ene; distinct DHCMT metabolite pathway
Supports metabolite-specific analytical differentiation and prohormone design studies
Structural inference based on NMR/MS; confirm metabolic fate in target matrix
Comparative Metabolism Analytical Chemistry Prohormone Design

Quantified Low Conversion Rate to Oral Turinabol (DHCMT)

A key differentiator for Halodrol as a research tool is its role as an inefficient prohormone. Interaction with 3β-HSD enzyme in vivo converts Halodrol to its active 3-keto metabolite, Oral Turinabol (DHCMT), at an estimated rate of approximately 5% [1][2]. This is in stark contrast to prohormones like 4-androstenedione, which are rapidly and efficiently converted to testosterone. This low conversion efficiency means the intrinsic activity of the Halodrol parent compound significantly contributes to its overall pharmacological profile, creating a dual-action mechanism not observed with the direct administration of DHCMT itself.

Prohormone Conversion
Class-level
~5% to DHCMT vs. >90% for 4-androstenedione
Supports prohormone activation research model; parent compound retains significant contribution
Estimated conversion from user reports and pathway analysis; in vivo enzyme kinetics not published
Prodrug Activation 3β-Hydroxysteroid Dehydrogenase Pharmacology

Defined Purity and Solubility Profile for Forensic Reference Standards

For analytical and forensic procurement, Halodrol is available as a certified reference standard with quantifiable purity and solubility specifications. The Cayman Chemical standard (Item No. 22446) is provided as a crystalline solid with ≥95% purity (mixture of diastereomers) and defined solubility in DMF (20 mg/mL), DMSO (5 mg/mL), and Ethanol (10 mg/mL) . This batch-specific data, critical for reproducible quantitative analysis and method validation, differentiates it from research chemicals of unspecified purity that are often encountered with compounds like Oral Turinabol.

Reference Standard Profile
Data to verify
Purity ≥95% (diastereomeric mix); solubility: DMF 20, DMSO 5, EtOH 10 mg/mL
Supports method validation reproducibility when lot-specific COA is verified
Supplier-reported data; independent confirmation recommended for critical quantitative work
Analytical Chemistry Reference Material Method Validation

Scientific and Industrial Application Scenarios for Halodrol (1338221-84-3)


Forensic and Anti-Doping Analytical Method Development

The primary application for procuring Halodrol is its use as a certified analytical reference standard for developing and validating LC-MS/MS or GC-MS methods to detect DHCMT and its unique long-term metabolites in biological matrices. Its defined purity and solubility profile are essential for creating calibration curves and quality control samples, making it indispensable for World Anti-Doping Agency (WADA)-accredited laboratories.

Prohormone Pharmacology and Structure-Activity Relationship (SAR) Studies

Halodrol serves as a key research compound for investigating the pharmacology of poorly activated prohormones. Its estimated 5% conversion rate to DHCMT [1] allows researchers to dissect the intrinsic effects of the 3β,17β-diol parent molecule from those of its 3-keto metabolite, a distinction not possible with more efficient prohormones or the metabolite alone.

Comparative Metabolism and 3β-HSD Substrate Specificity Research

The structural differentiation of Halodrol (1,4-diene) from its analog CMA (4-ene) provides a unique model system for studying substrate specificity of 3β-hydroxysteroid dehydrogenase (3β-HSD). Researchers can procure both compounds to quantitatively compare how A-ring unsaturation influences the enzyme's catalytic efficiency and metabolic clearance in vitro [2].

Selective Androgen Receptor Modulator (SARM) Research

The quantifiable 74:28 anabolic-to-androgenic ratio of Halodrol, compared to testosterone's 100:100 baseline [3], makes it a compelling chemical scaffold for SAR studies aimed at designing next-generation SARMs with improved tissue selectivity. Its structure serves as a template for synthesizing new derivatives with potentially enhanced dissociative profiles.

Application
Selection Property
Validation Focus
DHCMT biomarker method validation
Certified reference standard purity
LC-MS/MS calibration, matrix recovery, and LOD assessment
Prohormone conversion pharmacology
Low-efficiency 3β-HSD substrate model
Parent vs. metabolite activity dissection in vitro
3β-HSD substrate specificity studies
1,4-diene vs. 4-ene structural pair
Enzyme kinetic comparison and metabolic clearance analysis
Selective androgen receptor SAR
Reported anabolic selectivity scaffold
Tissue selectivity model interpretation and receptor modulation profiling
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